4-Ethyl-2-methyloxazole
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Overview
Description
4-Ethyl-2-methyloxazole is an organic compound belonging to the class of 2,4-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are significant in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminoketones with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly and cost-effective catalysts is also emphasized to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert oxazole rings into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Ethyl-2-methyloxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: this compound is utilized in the development of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity, inhibition of microbial growth, or induction of cell death in cancer cells .
Comparison with Similar Compounds
2-Methyloxazole: Similar in structure but lacks the ethyl group at the 4-position.
4-Methyloxazole: Similar but lacks the ethyl group at the 2-position.
Isoxazole: Contains the same ring structure but with different positioning of nitrogen and oxygen atoms.
Uniqueness: 4-Ethyl-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
53833-20-8 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO/c1-3-6-4-8-5(2)7-6/h4H,3H2,1-2H3 |
InChI Key |
FLRAVPRRUDBVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)C |
Origin of Product |
United States |
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